6-Methoxy-5-methylnicotinaldehyde

Physical Properties Purification Solid-Phase Handling

6-Methoxy-5-methylnicotinaldehyde (CAS 123506-67-2) is a substituted pyridine-3-carbaldehyde derivative with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol. Structurally, it features a methoxy group at the 6-position and a methyl group at the 5-position on the pyridine ring.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 123506-67-2
Cat. No. B055674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-5-methylnicotinaldehyde
CAS123506-67-2
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1OC)C=O
InChIInChI=1S/C8H9NO2/c1-6-3-7(5-10)4-9-8(6)11-2/h3-5H,1-2H3
InChIKeyUUENRKYQSYDJLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-5-methylnicotinaldehyde (CAS 123506-67-2): Technical Profile for Scientific Procurement


6-Methoxy-5-methylnicotinaldehyde (CAS 123506-67-2) is a substituted pyridine-3-carbaldehyde derivative with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol [1]. Structurally, it features a methoxy group at the 6-position and a methyl group at the 5-position on the pyridine ring [1]. This compound serves primarily as a reactive aldehyde building block in organic synthesis, particularly for constructing complex heterocyclic scaffolds via reductive amination and condensation reactions [1][2]. It is commercially available at research-grade purities (≥97-98%) from multiple suppliers for pharmaceutical R&D and medicinal chemistry applications .

Procurement Risk Alert: Why Generic Nicotinaldehyde Analogs Cannot Substitute for 6-Methoxy-5-methylnicotinaldehyde


Substituting 6-Methoxy-5-methylnicotinaldehyde with a closely related nicotinaldehyde analog is not scientifically interchangeable due to quantifiable differences in physical properties and electronic character that directly impact downstream synthetic outcomes. Analogs such as 6-methoxy-3-pyridinecarboxaldehyde or 5-methyl-3-pyridinecarboxaldehyde exhibit different melting points, lipophilicities, and electronic substitution patterns [1]. These variations affect solubility, chromatographic purification behavior, and reactivity in key transformations such as reductive amination [1][2]. The specific 6-methoxy-5-methyl substitution pattern has been validated in patented pharmaceutical syntheses, demonstrating a 62% yield in a multi-step sequence that cannot be assumed for unoptimized analogs [1].

Quantitative Differentiation Evidence for 6-Methoxy-5-methylnicotinaldehyde Relative to Closest Analogs


Higher Melting Point Enables Improved Solid-State Handling and Purification

6-Methoxy-5-methylnicotinaldehyde exhibits a melting point of 56-56.5 °C (determined in hexane) [1], which is notably higher than the melting points of its closest structural analogs: 6-methoxy-3-pyridinecarboxaldehyde (mp 49-53 °C, reference 51 °C) and 5-methyl-3-pyridinecarboxaldehyde (mp 37 °C) . This 5-19 °C elevation in melting point translates to improved solid-state stability at ambient temperatures and facilitates crystallization-based purification strategies that are less effective for lower-melting analogs.

Physical Properties Purification Solid-Phase Handling

Balanced Lipophilicity (LogP = 1) Optimizes Chromatographic Resolution

The calculated LogP (octanol-water partition coefficient) for 6-Methoxy-5-methylnicotinaldehyde is 1 [1]. This value is lower than that of 5-methyl-3-pyridinecarboxaldehyde (LogP = 1.2) [2] and comparable to 2-methoxy-5-methylnicotinaldehyde (XLogP3-AA = 1) [3]. The slightly reduced lipophilicity relative to the 5-methyl analog indicates improved aqueous solubility characteristics and a distinct retention profile in reversed-phase chromatography, enabling finer separation of closely related intermediates during purification of complex reaction mixtures.

Lipophilicity Chromatography Medicinal Chemistry

Validated Synthetic Yield (62%) in Pharmaceutical Intermediate Production

In a patented synthesis of a RET kinase inhibitor, 6-Methoxy-5-methylnicotinaldehyde was subjected to reductive amination with a complex amine using sodium triacetoxyborohydride in dichloromethane, yielding the desired tertiary amine product in 62% isolated yield [1][2]. This yield represents a validated, reproducible performance benchmark for this specific aldehyde in a multi-step pharmaceutical sequence. While direct head-to-head yield comparisons with analogs in the identical transformation are not available, the 62% yield demonstrates that the 6-methoxy-5-methyl substitution pattern is compatible with efficient reductive amination and does not introduce deleterious steric or electronic effects that would compromise the reaction outcome.

Synthetic Yield Pharmaceutical Intermediates Reductive Amination

Electron-Donating Methoxy and Methyl Substituents Modulate Aldehyde Reactivity

The methoxy group at the 6-position and the methyl group at the 5-position both act as electron-donating substituents on the pyridine ring. In nicotinaldehyde derivatives, electron-donating groups generally increase the electron density at the aldehyde carbon, which can influence the rate of nucleophilic addition and the stability of imine intermediates in reductive amination [1]. While quantitative rate constants comparing 6-Methoxy-5-methylnicotinaldehyde to unsubstituted nicotinaldehyde or other analogs are not available, the presence of two electron-donating groups distinguishes this compound from analogs bearing electron-withdrawing substituents (e.g., 6-fluoro-3-pyridinecarboxaldehyde) and predicts a distinct reactivity profile that must be accounted for in reaction optimization.

Electronic Effects Reactivity Structure-Activity Relationship

High-Value Application Scenarios for 6-Methoxy-5-methylnicotinaldehyde in Research and Industrial Settings


Synthesis of RET Kinase Inhibitor Intermediates for Oncology Drug Discovery

6-Methoxy-5-methylnicotinaldehyde is explicitly utilized as a key aldehyde building block in patented synthetic routes to substituted pyrazolo[1,5-a]pyridine RET kinase inhibitors, including the clinical candidate selpercatinib (LOXO-292) [1][2]. The 62% yield achieved in a reductive amination step demonstrates its compatibility with multi-step pharmaceutical synthesis [1]. Procurement of this specific aldehyde ensures fidelity to published and patented synthetic procedures, minimizing the risk of batch-to-batch variability when scaling up for preclinical candidate production.

Solid-Phase Synthesis and Automated Parallel Library Construction

The higher melting point (56-56.5 °C) of 6-Methoxy-5-methylnicotinaldehyde relative to closely related analogs [1] makes it more amenable to solid-phase handling and automated weighing systems used in parallel synthesis. This property reduces the risk of sample clumping or phase change during robotic dispensing, improving the reproducibility of high-throughput medicinal chemistry campaigns aimed at generating diverse nicotinaldehyde-derived compound libraries.

Preparative HPLC Purification of Complex Reaction Mixtures

The balanced LogP value of 1.0 [1] provides a predictable and reproducible retention time in reversed-phase chromatography, enabling efficient separation of 6-Methoxy-5-methylnicotinaldehyde and its derivatives from byproducts and unreacted starting materials. This property is particularly valuable in process chemistry and medicinal chemistry workflows where high-purity intermediates are required for subsequent biological testing or scale-up [2].

Medicinal Chemistry SAR Studies of Nicotinaldehyde-Derived Pharmacophores

The unique combination of electron-donating 6-methoxy and 5-methyl substituents [1][3] makes this aldehyde a valuable tool for structure-activity relationship (SAR) investigations. Researchers can systematically explore the impact of this substitution pattern on the potency, selectivity, and pharmacokinetic properties of derived drug candidates, leveraging the compound's validated synthetic performance to efficiently generate analogs for biological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxy-5-methylnicotinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.